Benexate

Catalog No.
S604958
CAS No.
78718-52-2
M.F
C23H27N3O4
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benexate

CAS Number

78718-52-2

Product Name

Benexate

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)

InChI Key

IAXUQWSLRKIRFR-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Synonyms

benexate, benexate (trans)tosyl salt, benzyl 2-((4-guanidinomethyl)cyclohexylcarbonyloxy)benzoate

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Benzyl 2-({[4-(carbamimidamidomethyl)cyclohexyl]carbonyl}oxy)benzoate is a member of salicylates.

Benexate is a potent cytoprotective anti-ulcer agent characterized by its ability to stimulate prostaglandin synthesis, enhance gastric mucosal blood flow, and modulate nitric oxide production. In its free base form (CAS 78718-52-2), benexate exhibits poor aqueous solubility and a strongly bitter taste, which historically limited its direct formulation. Consequently, industrial procurement heavily favors its modified forms—such as benexate hydrochloride betadex (a β-cyclodextrin inclusion complex) or novel artificial sweetener salts (e.g., benexate saccharinate)—which overcome these physicochemical barriers. For pharmaceutical manufacturers and assay developers, selecting the correct salt or inclusion complex is critical, as these modifications directly dictate the compound's dissolution rate, stability, and suitability for in vivo pharmacokinetic modeling [1].

Substituting benexate with older-generation gastroprotective agents like cetraxate often results in inferior protection against severe stress- or NSAID-induced mucosal damage, due to benexate's specific capacity to upregulate endothelial nitric oxide synthase (eNOS) and suppress pro-inflammatory cytokines[1]. Furthermore, within the benexate family itself, generic substitution between salt forms is highly problematic for procurement. Sourcing standard benexate hydrochloride (molecular weight 445.93 g/mol) for aqueous formulations typically leads to precipitation and poor bioavailability, whereas the betadex inclusion complex or saccharinate co-crystals provide up to a 4.9-fold increase in solubility [2]. Buyers must specify the exact structural form based on whether their workflow requires immediate aqueous dissolution or standard solid-state stability.

Aqueous Solubility Enhancement via Co-former Selection

The free base and standard hydrochloride salt of benexate suffer from poor aqueous solubility, limiting formulation flexibility. By utilizing benexate as a precursor for crystal engineering with artificial sweeteners, manufacturers can drastically improve its physicochemical profile. Quantitative analysis reveals that benexate saccharinate monohydrate achieves an aqueous solubility of 512.16 ± 22.06 µg/mL, significantly outperforming the marketed benexate hydrochloride monohydrate, which is limited to 104.42 ± 27.60 µg/mL [1].

Evidence DimensionAqueous Solubility
Target Compound DataBenexate Saccharinate (512.16 ± 22.06 µg/mL)
Comparator Or BaselineBenexate Hydrochloride (104.42 ± 27.60 µg/mL)
Quantified Difference4.9-fold increase in solubility
ConditionsIn vitro solubility assay, purified water

Allows formulation scientists to bypass the solubility bottlenecks of standard benexate hydrochloride, enabling the development of higher-concentration liquid or rapid-release solid dosage forms.

Macroscopic Mucosal Injury Reduction

The clinical viability of benexate formulations is anchored in their macroscopic tissue healing properties. In a 60% acetic acid-induced gastric ulcer model, oral administration of benexate hydrochloride betadex yielded a dose-dependent reduction in ulcerous lesions. Specifically, the 1000 mg/kg dose achieved a 19.3% absolute reduction in mucosal injury area compared to the vehicle control, outperforming lower doses (7.8% reduction at 100 mg/kg) [1].

Evidence DimensionGastric Mucosal Injury Area
Target Compound DataBenexate HCl Betadex 1000 mg/kg (19.3% reduction)
Comparator Or BaselineBenexate HCl Betadex 100 mg/kg (7.8% reduction)
Quantified Difference2.47-fold greater reduction in lesion area at high dose
ConditionsRat model, 60% acetic acid induction, 5-day oral dosing

Provides clear dose-response benchmarks for researchers establishing in vivo gastroprotective efficacy protocols.

Dose-Dependent Downregulation of COX-2 Expression

In addition to promoting mucosal blood flow, benexate hydrochloride betadex exerts targeted anti-inflammatory effects by modulating cyclooxygenase pathways. In vivo western blot analysis of gastric ulcer tissues demonstrated that administration of BHB at 1000 mg/kg significantly decreased COX-2 expression compared to untreated ulcer controls, without significantly altering constitutive COX-1 expression [1]. This selective modulation underscores its utility in inflammatory gastrointestinal models.

Evidence DimensionCOX-2 Protein Expression
Target Compound DataBenexate HCl Betadex (1000 mg/kg)
Comparator Or BaselineUntreated Ulcer Control
Quantified DifferenceSignificant reduction (P<0.05) in COX-2 with no change in COX-1
ConditionsRat gastric ulcer model, Western blot analysis

Confirms benexate's selective anti-inflammatory target engagement, making it a preferred reference compound for assays requiring COX-2 downregulation without disrupting baseline COX-1 activity.

Precursor for Advanced Co-Crystal Engineering

The free base of benexate (CAS 78718-52-2) serves as a critical starting material for crystal engineering workflows. By reacting the base with artificial sweeteners like saccharin or cyclamate, materials scientists can synthesize novel salts that overcome the compound's inherent bitterness and poor solubility, achieving nearly a 5-fold increase in aqueous dissolution suitable for advanced oral liquid formulations [1].

Reference Standard for Dose-Response Gastroprotection Models

Given its well-documented ability to reduce macroscopic mucosal injury by up to 19.3% in severe acetic acid-induced ulcer models, benexate hydrochloride betadex is a highly reliable positive control for in vivo pharmacological screening. It provides a quantifiable benchmark for evaluating the efficacy of novel gastrointestinal therapeutics [2].

Selective Modulator in COX-2 and Nitric Oxide Assays

Because benexate significantly upregulates eNOS expression while selectively downregulating inflammatory COX-2 (without affecting COX-1), it is highly valuable as a pharmacological tool compound in assays focused on mucosal angiogenesis, microcirculation recovery, and nitric oxide-mediated tissue repair [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.20015635 g/mol

Monoisotopic Mass

409.20015635 g/mol

Heavy Atom Count

30

UNII

O3PR2X907M

Wikipedia

Benexate

Dates

Last modified: 08-15-2023

Differential effect of benexate hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats

Y Hori, K Odaguchi, H Jyoyama, K Yasui, T Mizui
PMID: 8912919   DOI: 10.1254/jjp.72.183

Abstract

We compared the effects of an anti-ulcer agent, benexate hydrochloride betadex (BHB), on prostaglandin (PG) levels in gastric tissue and inflammatory exudate in untreated and indomethacin-treated rats. BHB (100, 300 and 1000 mg/kg, p.o.) showed dose-dependent inhibition of gastric mucosal lesions induced by indomethacin (30 mg/kg, p.o.). Sustained decrease of PGs (PGE2 and 6-keto-PGF(1alpha)) in the gastric wall was observed from 0.5 to 6 hr after indomethacin treatment. BHB (300 and 1000 mg/kg) dose-dependently led to recovery of the indomethacin-induced decrease of gastric PGs at 1 and 6 hr after dosing. It did not antagonize the indomethacin-induced decrease of PG levels in the pleural exudate of carrageenin pleurisy nor did it affect the anti-inflammatory effects of indomethacin. BHB (100 to 1000 mg/kg) alone increased gastric PGE2 by 61% to 113%, while it decreased PGE2 levels in the pleural exudate by 9% to 71% at 6 hr after dosing. These results suggest that sustained increase of gastric PGE2 by BHB could be responsible for protection against indomethacin-induced gastric mucosal lesions and that BHB is a suitable anti-ulcer agent for NSAIDs without compromising their anti-inflammatory effects.


Syntheses and inhibitory effects on gastric lesions of trans-guanidinomethylcyclohexane carboxylic acid arylamides

H Ueda, Y Momoi, T Ikeda, H Kakegawa, H Miyataka, H Matsumoto, T Satoh
PMID: 8477502   DOI: 10.1248/cpb.41.522

Abstract

A novel series of trans-guanidinomethylcyclohexanecarboxylic acid (trans-GMCHA) arylamides was synthesized. The several trans-GMCHA arylamide derivatives showed more potent inhibitory effects on the stress- and HCl-ethanol-induced gastric ulcers than cetraxate in rats. In acute toxicity studies in mice, most amides showed such severe toxicity that all mice injected with these compounds (50 mg/kg, i.p.) died. However, mice injected with the trans-GMCHA (2'-,3'- and 4'-ethoxycarboxy)phenylamide (7, 8 and 9) which bear an alkyloxycarbonyl group at benzene ring survived. From these results, trans-GMCHA (2'-ethoxycarbonyl)phenylamide (7) was selected as a promising anti-ulcer agent.


[Studies on benexate.CD: effect of inclusion compound formation on the antiulcer activity of benexate, the effective ingredient of benexate.CD]

N Muranushi, M Yoshida, H Kinoshita, F Hirose, T Fukuda, M Doteuchi, H Yamada
PMID: 3417211   DOI: 10.1254/fpj.91.377

Abstract

Benexate.CD, a new orally active antiulcer agent, is an inclusion compound of benexate and beta-cyclodextrin (beta-CD). The present report investigated the significance of complex formation on the antiulcer activity of benexate, the effective ingredient of benexate.CD. To evaluate the improvement of solubility, the dissolution properties of benexate from various pharmaceutical forms into the 1st fluid of the Pharmacopoeia of Japan, a model of gastric juice, were compared. Benexate itself was hardly soluble, but the physical mixture of benexate and beta-CD showed a solubility increase of benexate. On the other hand, benexate.CD showed a supersaturated dissolution curve and its peak concentration was 8 times higher than the solubility of the physical mixture. When benexate.CD was administered orally to pylorus ligated rats in the powder formulation, the similar supersaturated dissolution behavior was observed in the stomach, and the benexate level in gastric tissue was higher than that in benexate or the physical mixture administration. Benexate.CD extremely inhibited the ulcer formation caused by HCl-ethanol ingestion, but there was no significant inhibition after treatment with benexate or the physical mixture. These results indicated that it is necessary for benexate to form an inclusion compound in order to exert a strong antiulcer activity.


Inhibition of constitutive nitric oxide synthase by benexate

T Arimoto, T Yoshikawa, Y Komori, Y Kumagai
PMID: 8809208   DOI: 10.1016/0024-3205(96)00413-4

Abstract

We evaluated the inhibitory action of benexate (benzyl 2-[trans-4 -(guanidinomethyl) cyclohexylcarbonyloxy] benzoate hydrochloride beta-cyclodextrin clathrate), an anti-ulcer agent, on the formation of nitric oxide by stomach and brain enzyme preparations and on the purified neuronal nitric oxide synthase (NOS). Benexate markedly inhibited NOS activities of both stomach and brain preparations, with IC50 values of 68 and 29 microM, respectively. The results of double-reciprocal analysis suggested that the inhibition was competitive with an arginine substrate. Experiments with purified NOS revealed that benexate suppressed not only citrulline formation but also the oxidation of NADPH and the production of hydrogen peroxide by the enzyme. Taken together, it is indicated that benexate is an inhibitor for NOS in spite of the fact the drug elicits an increase in blood flow in a gastric mucosa.


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